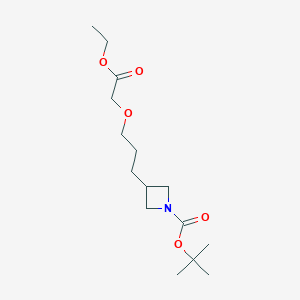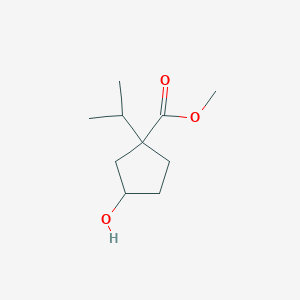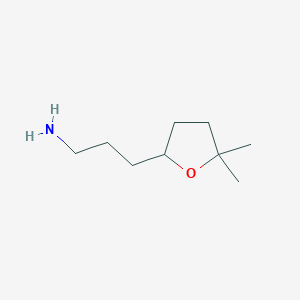
2,2,6,6-Tetramethyl-4-methylenepiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-methylenepiperidine is a chemical compound with the molecular formula C9H19N. It is a derivative of piperidine, characterized by the presence of four methyl groups and a methylene bridge. This compound is known for its unique structural properties and its utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-methylenepiperidine typically involves the reaction of piperidine with formaldehyde and a suitable reducing agent. The reaction conditions include the use of a strong base, such as sodium hydroxide, and a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that involves the initial formation of a piperidine derivative, followed by the introduction of methyl groups and the methylene bridge. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethyl-4-methylenepiperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkyl groups are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-methylenepiperidine is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a base in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a potential inhibitor.
Medicine: In the development of pharmaceuticals and as a component in drug formulations.
Industry: In the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways. It acts as a base, facilitating various chemical reactions by accepting protons. The specific mechanism of action depends on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-methylenepiperidine is compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: Similar structure but lacks the methylene bridge.
4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of the methylene bridge.
1,2,2,6,6-Pentamethylpiperidine: Has an additional methyl group.
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,2,6,6-tetramethyl-4-methylidenepiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-6-9(2,3)11-10(4,5)7-8/h11H,1,6-7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLISNDFVWLZXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C)CC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)

![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)



![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)

![5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole](/img/structure/B15362067.png)


![4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15362111.png)
![(1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B15362117.png)

